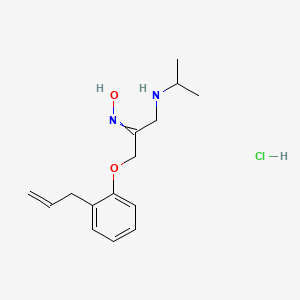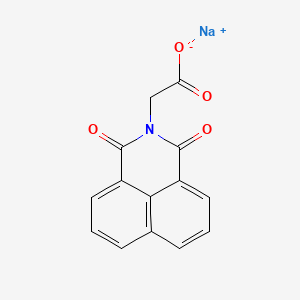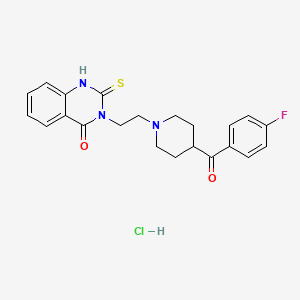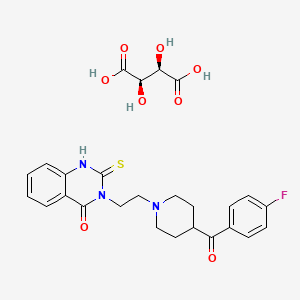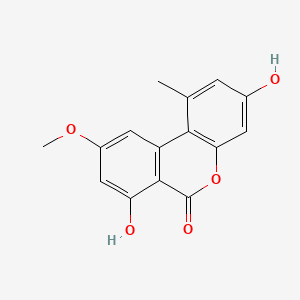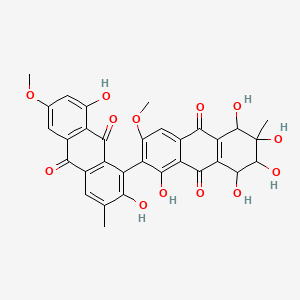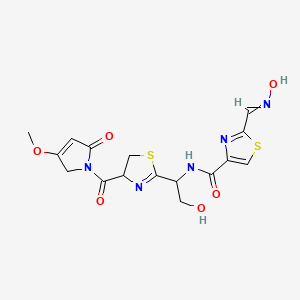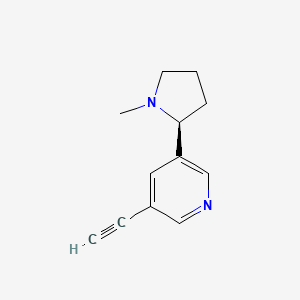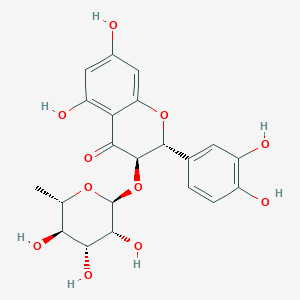
阿斯替宾
描述
Astilbin 是一种黄烷酮醇,属于黄酮类化合物,以其多样的生物活性而闻名。 它是一种二氢黄酮醇糖苷化合物,从多种植物中分离出来,包括光叶菝葜的根茎、贯叶连翘、软毛羊蹄甲和金叶木姜子 。 Astilbin 在中药中因其药用价值而被传统使用 .
科学研究应用
Astilbin 具有广泛的科学研究应用,包括:
化学: 用作合成其他黄酮类化合物和糖苷的前体.
生物学: 研究其抗氧化、抗炎和免疫抑制特性
医学: 研究其在治疗牛皮癣、接触性皮炎和其他炎症性疾病方面的潜在治疗效果
工业: 在制药和食品工业中用作抗氧化剂.
作用机制
Astilbin 通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Astilbin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the activities of angiotensin-converting enzyme, glucose-6-phosphatase, aldose reductase, α-glucosidase, horseradish peroxidase, and myeloperoxidase, while amplifying lipoprotein lipase activity . These interactions contribute to its modulatory effects on blood pressure and metabolism .
Cellular Effects
Astilbin exerts various effects on different types of cells. For instance, it has been shown to inhibit the growth and reduce the accumulation of reactive oxygen species (ROS) in HaCaT cells stimulated by IL-17 and TNF-α . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Astilbin exerts its effects at the molecular level through several mechanisms. It has been found to decrease the activation of NF-κB and p38 MAPK while increasing the activation of SOCS3 and AMPK in treated cells . Furthermore, it has been shown to induce Nrf2 nucleus translocation, contributing to the reduction of ROS accumulation and VEGF expression .
Temporal Effects in Laboratory Settings
Astilbin shows changes in its effects over time in laboratory settings. After oral administration to rats, it was found to have a rapid absorption and a plasma elimination half-life of approximately 101 to 109 minutes . This suggests that Astilbin has a relatively short duration of action in the body.
Dosage Effects in Animal Models
The effects of Astilbin vary with different dosages in animal models. For instance, in a study on mice with hyperuricemia, Astilbin and febuxostat reduced the serum uric acid and xanthine oxidase . In another study, Astilbin was found to alleviate lesions in a psoriasis-like model in guinea pigs .
Metabolic Pathways
Astilbin is involved in several metabolic pathways. It has been found to affect glutamate metabolism-related pathways, enhance hepatic ATP transduction pathways, and attenuate xanthine metabolism pathways .
Transport and Distribution
Astilbin is transported and distributed within cells and tissues in a specific manner. After oral administration to rats, it was found to have a wide distribution throughout the whole body except for the liver and fat. Interestingly, Astilbin could penetrate the blood–brain barrier of rats .
Subcellular Localization
It has been shown to induce Nrf2 nucleus translocation, which contributes to the reduction of ROS accumulation and VEGF expression .
准备方法
合成路线和反应条件: Astilbin 可以通过多种方法合成,包括生物转化和化学合成。 其中一种方法涉及使用烟曲霉菌株将 Astilbin 生物转化为紫杉醇 。 反应条件包括 pH 值为 6.5、温度为 35°C 和反应时间为 14 小时,产率为 91.3% .
工业生产方法: Astilbin 的工业生产通常涉及从天然来源提取。 例如,Astilbin 可以使用溶剂和色谱技术从光叶菝葜的根茎中提取 。 另一种方法是将 Astilbin 进行酸性水解,以生产其苷元,即紫杉醇 .
化学反应分析
反应类型: Astilbin 会经历各种化学反应,包括:
氧化: Astilbin 可以被氧化形成不同的产物,具体取决于反应条件。
还原: 还原反应可以改变 Astilbin 中的官能团。
取代: 取代反应可以替换 Astilbin 分子中的特定官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种试剂可用于取代反应,具体取决于所需的产物。
主要形成的产物:
紫杉醇: 从 Astilbin 去糖基化形成的主要产物.
3’-O-甲基 Astilbin: Astilbin 的一种代谢物,具有免疫抑制活性.
相似化合物的比较
Astilbin 在黄酮类化合物中独一无二,因为它具有特定的生物活性和分子结构。类似的化合物包括:
紫杉醇: 一种具有抗氧化和抗炎特性的黄酮类化合物.
其他糖基化黄酮类化合物: 例如 6-α-L-鼠李糖基氧基黄烷酮和 3-α-L-鼠李糖基氧基黄酮,这些化合物具有类似的免疫抑制活性.
Astilbin 抗氧化、抗炎和免疫抑制特性的独特组合使其成为各种科学和工业应用的宝贵化合物。
属性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MPRHSVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019948 | |
| Record name | Astilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Astilbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29838-67-3 | |
| Record name | Astilbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astilbin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Astilbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 180 °C | |
| Record name | Astilbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


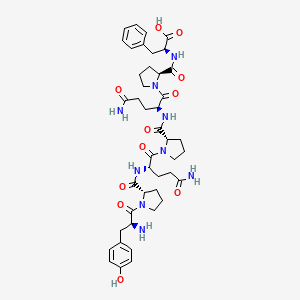
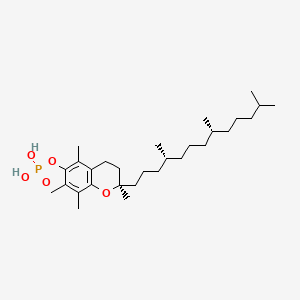
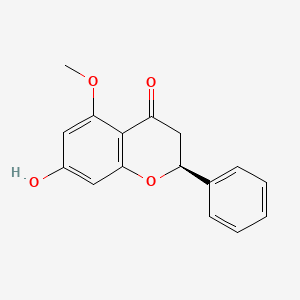
![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)
